molecular formula C14H15FN2 B1416353 N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine CAS No. 1019582-09-2

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine

Cat. No.: B1416353
CAS No.: 1019582-09-2
M. Wt: 230.28 g/mol
InChI Key: YHTZVYMJQYHRFI-UHFFFAOYSA-N
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Description

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine is a chemical compound with the molecular formula C14H15FN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a reduction process . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl~3~) and reducing agents like lithium aluminum hydride (LiAlH~4~).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Electrophilic aromatic substitution reactions can occur, often using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane (DCM) or ethanol (EtOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: This compound shares a similar fluorinated benzene ring structure and is used in similar applications.

    4-Fluorobenzonitrile: Another related compound with a fluorinated benzene ring, used in the synthesis of various organic molecules.

Uniqueness

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, fluoro, and methyl groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-N-benzyl-4-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTZVYMJQYHRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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